Phenyldipiperidinophosphine
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Overview
Description
Phenyldipiperidinophosphine (PhDP) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It belongs to the class of phosphine derivatives and is known for its ability to act as a reducing agent, ligand, and catalyst in various chemical reactions. In
Mechanism Of Action
Phenyldipiperidinophosphine acts as a reducing agent by donating a pair of electrons to the substrate, which results in the formation of a new bond. As a ligand, it forms a complex with the metal catalyst, which facilitates the reaction by increasing the reactivity of the substrate. Additionally, Phenyldipiperidinophosphine can act as a catalyst by participating in the reaction mechanism and lowering the activation energy required for the reaction.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Phenyldipiperidinophosphine. However, studies have shown that it is relatively non-toxic and does not exhibit significant cytotoxicity. Additionally, it has been shown to exhibit antioxidant activity, which suggests its potential use in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Phenyldipiperidinophosphine in lab experiments is its versatility. It can be used as a reducing agent, ligand, and catalyst in various reactions. Additionally, it is relatively easy to synthesize and purify, which makes it a cost-effective option for research. However, one of the limitations of using Phenyldipiperidinophosphine is its air sensitivity, which requires the use of specialized equipment and techniques to handle it safely.
Future Directions
There are several future directions for the research on Phenyldipiperidinophosphine. One of the potential applications is its use in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can be used in the preparation of metal nanoparticles for various applications such as catalysis, sensing, and drug delivery. Moreover, the development of new synthetic methods for Phenyldipiperidinophosphine and its derivatives can lead to the discovery of new chemical reactions and materials.
Synthesis Methods
Phenyldipiperidinophosphine can be synthesized through the reaction of dipiperidinophosphine with phenylmagnesium bromide, followed by the addition of hydrochloric acid. The resulting product is purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Scientific Research Applications
Phenyldipiperidinophosphine has been extensively studied for its potential applications in organic synthesis, catalysis, and material science. It has been used as a ligand in various metal-catalyzed reactions, such as Suzuki-Miyaura coupling, Heck reaction, and Stille coupling. Additionally, Phenyldipiperidinophosphine has been used as a reducing agent in the synthesis of various organic compounds, such as ketones, aldehydes, and esters. Moreover, it has been used in the preparation of metal nanoparticles and as a stabilizer for colloidal systems.
properties
CAS RN |
14287-62-8 |
---|---|
Product Name |
Phenyldipiperidinophosphine |
Molecular Formula |
C16H25N2P |
Molecular Weight |
276.36 g/mol |
IUPAC Name |
phenyl-di(piperidin-1-yl)phosphane |
InChI |
InChI=1S/C16H25N2P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11H,2-3,6-9,12-15H2 |
InChI Key |
SSLHMYMLXFNXHJ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
Canonical SMILES |
C1CCN(CC1)P(C2=CC=CC=C2)N3CCCCC3 |
Other CAS RN |
14287-62-8 |
Origin of Product |
United States |
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